Ethynyl Estradiol 3-Sulfate Sodium Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

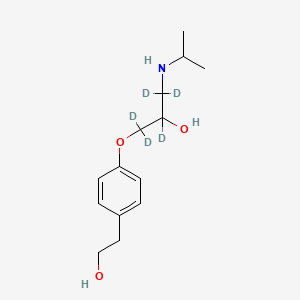

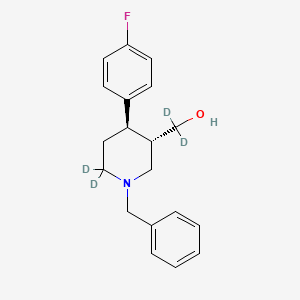

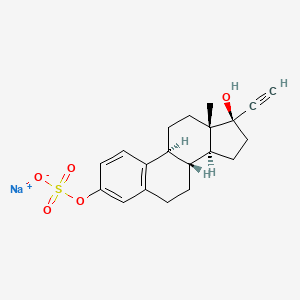

Ethynyl Estradiol 3-Sulfate Sodium Salt, also known as 17α-ethynylestradiol 3-sulfate, is an estrogen ester . It is specifically the C3 sulfuric acid (sulfate) ester of the synthetic estrogen ethinylestradiol (EE) and is the major metabolite of EE . It is used in studies of human recombinant p1 γ-aminobutyric acid type C (GABAC) receptors .

Applications De Recherche Scientifique

Neuroprotective Potential

Research has demonstrated that certain estrogen compounds, including derivatives similar to Ethynyl Estradiol 3-Sulfate Sodium Salt, have neuroprotective properties. These properties could potentially be beneficial in neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. Estrogens, including Ethynyl Estradiol derivatives, have been shown to exert antioxidant effects, suggesting their potential in neuroprotection and cognition enhancement. However, the clinical significance of these findings remains to be fully determined. It is suggested that due to the less feminizing effects of certain estrogens, they could be suitable for clinical testing to explore their neuroprotective potential while minimizing adverse effects associated with more potent hormonal compounds (Moos et al., 2009).

Environmental Impact

Estrogens, including Ethynyl Estradiol and its derivatives, are recognized as potential environmental contaminants due to their endocrine-disrupting capabilities. They can adversely affect the reproductive biology of aquatic species at low nanogram per liter concentrations. Research focusing on the environmental fate of manure-borne estrogens highlights the need for further investigation into the types, amounts, and degradation mechanisms of estrogens in livestock wastes and their eventual fate when applied to agricultural lands (Hanselman et al., 2003).

Management of Postmenopausal Symptoms

Estrogens play a crucial role in the management of vulvovaginal atrophy-related sexual dysfunction in postmenopausal women. Various preparations, including those related to Ethynyl Estradiol, are effective treatment options. These treatments can significantly improve the quality of life for postmenopausal women by addressing symptoms such as dryness, irritation, and dyspareunia. However, the choice of therapy should be individualized, taking into account the patient's health history and specific needs (Tan, Bradshaw, & Carr, 2012).

Orientations Futures

Mécanisme D'action

Target of Action

Ethynyl Estradiol 3-Sulfate Sodium Salt (EE-3-SO4) is a derivative of Ethinylestradiol (EE), a synthetic form of the hormone estradiol . The primary targets of EE-3-SO4 are estrogen receptors, which play a crucial role in various biological processes, including reproductive function, cardiovascular health, bone integrity, cognition, and behavior .

Mode of Action

EE-3-SO4, like its parent compound EE, acts as an agonist of the estrogen receptors . It binds to these receptors and induces a conformational change, leading to the activation of various signaling pathways . This interaction results in the modulation of gene expression and leads to various physiological effects .

Biochemical Pathways

This can include pathways involved in cell growth, differentiation, and proliferation, as well as pathways related to reproductive function .

Pharmacokinetics

Ee, the parent compound, is known for its high oral bioavailability and resistance to metabolism, which makes it suitable for oral administration

Result of Action

The molecular and cellular effects of EE-3-SO4 are likely to be similar to those of EE due to their structural similarity. EE is known to have a wide range of effects, including promoting cell growth and proliferation, influencing reproductive function, and impacting various metabolic processes . A study has suggested that EE-3-SO4 may increase survival and promote more rapid cardiovascular recovery following traumatic brain injury and hemorrhagic shock .

Action Environment

The action of EE-3-SO4 can be influenced by various environmental factors. For instance, salinity has been found to enhance the adsorption of EE by polyethersulfone membrane, which could potentially influence the bioavailability and efficacy of EE-3-SO4 . Additionally, EE-3-SO4, like other pharmaceuticals, can enter the environment through wastewater, where it may have potential ecological impacts .

Analyse Biochimique

Cellular Effects

In a study involving a large animal model of combined traumatic brain injury and hemorrhagic shock, Ethynyl Estradiol 3-Sulfate Sodium Salt was found to increase survival and promote more rapid cardiovascular recovery . It also restored pulse pressure more rapidly post-drug administration .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a significant impact on survival and cardiovascular recovery in the context of traumatic brain injury and hemorrhagic shock .

Dosage Effects in Animal Models

In animal models, this compound has been shown to increase survival and promote more rapid cardiovascular recovery following traumatic brain injury and hemorrhagic shock

Metabolic Pathways

It is known to be a major metabolite of Ethinylestradiol (EE), a synthetic estrogen .

Propriétés

IUPAC Name |

sodium;[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O5S.Na/c1-3-20(21)11-9-18-17-6-4-13-12-14(25-26(22,23)24)5-7-15(13)16(17)8-10-19(18,20)2;/h1,5,7,12,16-18,21H,4,6,8-11H2,2H3,(H,22,23,24);/q;+1/p-1/t16-,17-,18+,19+,20+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNYTWLEPKFJAE-KBRHESHBSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NaO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(4-Aminophenoxy)(2-pyridyl)]-N-(methyl-d3)carboxamide](/img/structure/B563551.png)

![4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester](/img/structure/B563553.png)